5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol . This compound is a derivative of tetrahydroquinoline, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 8-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to bind to biological receptors and enzymes. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but lacks the fluorine atom.
8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but lacks the bromine atom.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern.
Uniqueness
The unique combination of bromine and fluorine atoms in 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H10BrClFN |
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Molecular Weight |
266.54 g/mol |
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H |
InChI Key |
PQRUNABRJZIGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)Br.Cl |
Origin of Product |
United States |
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